Ammonium hexachlororuthenate(IV)

Overview

Description

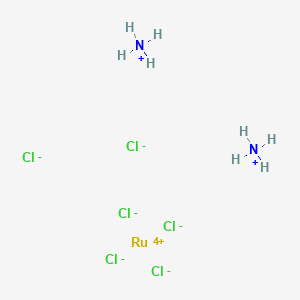

Ammonium hexachlororuthenate(IV) ((NH₄)₂RuCl₆) is a red-brown crystalline compound with a molecular weight of 349.87 g/mol and a ruthenium content of ~28.4–31% . It is synthesized via precipitation from hydrochloric acid solutions containing ruthenium, often using ammonium chloride under controlled stirring conditions to minimize moisture content (e.g., 13.6–21.6% moisture at 100 rpm vs. <10% at 200 rpm) . This compound serves as a critical precursor in catalysis, particularly in acetylene hydrochlorination, where it exhibits a high acetylene conversion rate of 90.5% at 170°C due to the NH₄⁺ cation’s role in stabilizing ruthenium particles and enhancing HCl adsorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hexachlororuthenate(IV) is typically synthesized through a substitution reaction between ammonium ions and ruthenate ions in a strong hydrochloric acid medium. The reaction involves the dissolution of ruthenium in hydrochloric acid, followed by the addition of ammonium chloride, leading to the precipitation of ammonium hexachlororuthenate(IV) .

Industrial Production Methods: In industrial settings, the preparation of ammonium hexachlororuthenate(IV) follows similar principles but on a larger scale. The process involves the use of high-purity ruthenium and controlled reaction conditions to ensure the efficient recovery and purification of ruthenium .

Chemical Reactions Analysis

Types of Reactions: Ammonium hexachlororuthenate(IV) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states or elemental ruthenium.

Substitution: It participates in substitution reactions where chloride ions are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or nitric acid.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphines or amines in the presence of appropriate solvents.

Major Products:

Oxidation: Higher oxidation state ruthenium compounds.

Reduction: Lower oxidation state ruthenium compounds or elemental ruthenium.

Substitution: Ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

Ammonium hexachlororuthenate(IV) serves as a precursor for synthesizing various ruthenium complexes and catalysts. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for developing new catalytic systems.

Key Reactions:

- Oxidation: Can be oxidized to higher oxidation states of ruthenium.

- Reduction: Can be reduced to lower oxidation states or elemental ruthenium.

- Substitution: Participates in reactions where chloride ions are replaced by other ligands .

Biology

The compound has been investigated for its potential biological activities, including interactions with biomolecules and cellular components. Studies have shown that it can inhibit certain enzymes and alter cellular signaling pathways through mechanisms such as:

- Catalytic activity influencing biological reactions.

- Binding to proteins or nucleic acids, potentially affecting their function .

Medicine

Research into ammonium hexachlororuthenate(IV) has highlighted its potential in cancer therapy. Its cytotoxic properties make it a candidate for drug development aimed at targeting cancer cells while minimizing damage to healthy tissue.

Case Study: Anticancer Potential

A study demonstrated that ammonium hexachlororuthenate(IV) exhibits significant cytotoxicity against various cancer cell lines, suggesting its utility as an anticancer agent.

Industrial Applications

In industry, ammonium hexachlororuthenate(IV) is utilized for:

- Catalysis: As a catalyst precursor in chemical reactions, particularly in the production of fine chemicals.

- Material Science: In the synthesis of advanced materials with specific electronic properties due to its unique structural characteristics.

- Ruthenium Recovery: Employed in processes for recovering and purifying ruthenium from spent catalysts .

Mechanism of Action

The mechanism of action of ammonium hexachlororuthenate(IV) involves its ability to interact with various molecular targets and pathways. In catalytic processes, it acts as a source of ruthenium, which can facilitate various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the ligands involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Analogues

Ammonium hexachlororuthenate(IV) belongs to a family of ammonium hexachlorometallates(IV), which share the general formula (NH₄)₂[MCl₆]. Key analogues include:

| Compound | Formula | Metal Content | Molecular Weight | Appearance | Key Applications |

|---|---|---|---|---|---|

| Ammonium hexachloroplatinate(IV) | (NH₄)₂PtCl₆ | Pt: 43.4% | 443.99 g/mol | Yellow crystals | Catalyst precursor, Pt recovery |

| Ammonium hexachlororhodate(III) | (NH₄)₃RhCl₆ | Rh: 27.5% | 400.74 g/mol | Dark red powder | Catalysis, Rh refining |

| Potassium hexachlororuthenate(IV) | K₂RuCl₆ | Ru: 28.5% | 390.99 g/mol | Dark green crystals | Electrochemistry, materials science |

| Ammonium hexachloroosmate(IV) | (NH₄)₂OsCl₆ | Os: 43.2% | 439.18 g/mol | Black powder | Organometallic synthesis |

Key Observations :

- Ruthenium analogues (e.g., (NH₄)₂RuCl₆, K₂RuCl₆) exhibit lower metal content compared to osmium and platinum counterparts but are favored for cost-effectiveness in catalysis .

- Ammonium salts generally offer better solubility in polar solvents than potassium salts, facilitating impregnation onto supports like activated carbon .

Catalytic Performance

Acetylene Hydrochlorination

Ammonium hexachlororuthenate(IV)-supported catalysts outperform traditional HgCl₂ systems (toxic) and rival RuCl₃-based catalysts:

- (NH₄)₂RuCl₆/AC : 90.5% acetylene conversion at 170°C, with NH₄⁺ suppressing coke formation and Ru agglomeration .

- RuCl₃/AC : ~85% conversion under similar conditions, but prone to deactivation due to particle sintering .

- Os(aryl)₄ Complexes : Lower yields (≤34% in synthesis) and higher toxicity (OsO₄ precursor) limit scalability .

Redox Activity

Biological Activity

Ammonium hexachlororuthenate(IV) is an inorganic compound with the formula . It is a salt formed from ammonium ions and hexachlororuthenate(IV) anions, characterized by its red to brown crystalline powder form. This compound has garnered attention in various fields, particularly in catalysis and biological research due to its unique properties and potential applications.

- Molecular Formula :

- Molecular Weight : 349.85 g/mol

- CAS Number : 18746-63-9

- Solubility : Soluble in water

Preparation Methods

Ammonium hexachlororuthenate(IV) is synthesized through a substitution reaction involving ammonium ions and ruthenate ions in a strong hydrochloric acid solution. The process typically involves dissolving ruthenium in hydrochloric acid and adding ammonium chloride, leading to the precipitation of the compound .

The biological activity of ammonium hexachlororuthenate(IV) is primarily attributed to its interactions with biomolecules and cellular components. Its mechanism of action may involve:

- Catalytic Activity : Acting as a catalyst in biological reactions.

- Metal Ion Interaction : Binding to proteins or nucleic acids, potentially influencing their function.

- Redox Reactions : Participating in oxidation-reduction reactions that can affect cellular processes.

Case Studies and Research Findings

- Anticancer Potential :

- Enzyme Inhibition :

-

Cellular Uptake Studies :

- Studies focusing on the cellular uptake of ammonium hexachlororuthenate(IV) revealed that it can be internalized by cells, leading to alterations in cellular signaling pathways. This uptake is believed to be mediated by endocytosis, allowing the compound to exert its biological effects intracellularly .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Ammonium hexachloroplatinate(IV) | Antitumor activity | Platinum-based, different catalytic properties |

| Ammonium hexachlororhodate(III) | Moderate cytotoxicity | Rhodium-based, distinct reactivity |

| Ammonium hexachloropalladate(IV) | Antimicrobial properties | Palladium-based, used in different applications |

Applications in Research and Industry

Ammonium hexachlororuthenate(IV) is utilized not only for its biological activities but also for various applications across multiple fields:

- Catalysis : Used as a precursor for synthesizing ruthenium complexes that serve as catalysts in chemical reactions.

- Material Science : Employed in creating advanced materials with specific electronic properties due to its unique structural characteristics.

- Medical Research : Explored for potential uses in drug development, particularly in cancer therapy due to its cytotoxic properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ammonium hexachlororuthenate(IV) with high purity, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves redox reactions using precursors like RuCl₃ or RuO₂ under controlled acidic conditions. For example, reacting RuCl₃ with ammonium chloride in HCl at elevated temperatures (~80°C) yields (NH₄)₂RuCl₆. Optimization includes maintaining stoichiometric ratios, inert atmospheres to prevent oxidation, and slow cooling to crystallize the product . Purity is enhanced via recrystallization in dilute HCl, followed by vacuum drying to minimize hygroscopicity .

Q. What safety protocols are critical when handling ammonium hexachlororuthenate(IV) in laboratory settings?

- Methodological Answer: The compound is a skin, eye, and respiratory irritant (H315, H319, H335). Use fume hoods for powder handling, wear nitrile gloves, and use sealed containers to avoid moisture absorption. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and using particulate-filtering respirators (FFP3) during prolonged exposure . Storage requires anhydrous conditions at room temperature in amber glass vials to prevent photodegradation .

Q. Which characterization techniques are most effective for confirming the structural integrity of ammonium hexachlororuthenate(IV)?

- Methodological Answer: X-ray diffraction (XRD) is primary for verifying cubic crystal symmetry (a = 9.738 Å) and Ru-Cl bond distances (2.29–2.35 Å) . Elemental analysis via ICP-MS confirms Ru content (≥28.4%), while FT-IR identifies NH₄⁺ vibrational modes (~1400 cm⁻¹) and Ru-Cl stretching (~300 cm⁻¹). Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 250°C, correlating with NH₃ and HCl release .

Q. How does the solubility of ammonium hexachlororuthenate(IV) influence its reactivity in aqueous systems?

- Methodological Answer: The compound is moderately water-soluble (~10 g/L at 25°C), forming [RuCl₆]²⁻ anions. In acidic solutions (pH < 3), it remains stable, but hydrolysis occurs above pH 5, generating RuO₂·nH₂O colloids. Conductivity measurements (273 ohm⁻¹ at 1024 L dilution) suggest partial dissociation into 2NH₄⁺ + [RuCl₅(H₂O)]⁻ or similar species . Solubility in organic solvents (e.g., ethanol) is limited, necessitating polar aprotic solvents like DMF for homogeneous reactions .

Advanced Research Questions

Q. How can discrepancies in reported Ru-Cl bond distances (2.29–2.35 Å) be resolved during structural analysis?

- Methodological Answer: Variations arise from experimental techniques (powder vs. single-crystal XRD) and sample hydration. Single-crystal studies using CuKα radiation (λ = 1.5418 Å) reduce errors, while the "method of inequalities" refines bond lengths to ±0.005 Å . Hydrated samples may exhibit elongated Ru-Cl bonds due to ligand substitution (e.g., H₂O replacing Cl⁻), necessitating strict anhydrous handling during analysis .

Q. What experimental design is required to measure the microwave dielectric properties of ammonium hexachlororuthenate(IV)?

- Methodological Answer: Use cavity perturbation techniques with a vector network analyzer (VNA) in the 1–10 GHz range. Pelletize the compound with a binder (e.g., PTFE) at 5 MPa to ensure uniform density. Calibrate using reference materials (Al₂O₃ or SiO₂) to account for cavity losses. Dielectric constant (ε') and loss tangent (tanδ) are derived from resonant frequency shifts, with Ru doping levels (0.1–1.0 wt%) modulating polarizability .

Q. What mechanisms underlie the photocatalytic activity of ammonium hexachlororuthenate(IV) in chloroform decomposition?

- Methodological Answer: Under UV (λ > 345 nm), [RuCl₆]²⁻ undergoes ligand-to-metal charge transfer, generating Ru(III) intermediates that oxidize CHCl₃ to COCl₂ and HCl. Transient absorption spectroscopy identifies RuCl₅(CHCl₃)⁻ as the active species, with quantum yields increasing with irradiation time due to photochemical activation . Rate constants inversely correlate with initial [RuCl₆]²⁻ concentration, suggesting self-quenching at higher concentrations .

Q. How does thermal stability vary under different atmospheric conditions, and what decomposition products form?

- Methodological Answer: TGA-DSC under N₂ shows weight loss at 250°C (NH₃ release) and 380°C (RuCl₃ formation). In O₂, oxidative decomposition at 300°C yields RuO₂ and Cl₂ gas. Mass spectrometry confirms NH₃ (m/z = 17), HCl (m/z = 36), and Cl₂ (m/z = 70) as primary volatiles. Isothermal studies (200°C, 24 hrs) reveal <2% mass loss, indicating short-term stability for catalytic applications .

Q. What techniques are used to investigate the paramagnetic behavior of ammonium hexachlororuthenate(IV)?

- Methodological Answer: SQUID magnetometry at 2–300 K reveals a magnetic moment of ~3.0 μB (Bohr magnetons), consistent with Ru(IV) (d⁴, low-spin). Curie-Weiss fitting (χ = C/(T−θ)) gives θ = −15 K, indicating weak antiferromagnetic coupling. EPR spectroscopy at 77 K shows a broad signal (g ≈ 2.1), attributed to octahedral distortion .

Q. How can reaction pathways be elucidated in Ru-catalyzed oxidation processes using ammonium hexachlororuthenate(IV)?

- Methodological Answer: Isotopic labeling (¹⁸O₂) and in-situ Raman spectroscopy track oxygen transfer in alkene epoxidation. Kinetic studies show rate dependence on [substrate] and [oxidant] (e.g., NaIO₄), with a proposed cycle: [RuCl₆]²⁻ → [RuOCl₅]⁻ → [RuO₂Cl₄]²⁻. DFT calculations (B3LYP/6-31G*) confirm transition states for O-atom insertion, while EXAFS verifies Ru=O bond formation (1.68 Å) during catalysis .

Properties

IUPAC Name |

diazanium;hexachlororuthenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTSBQSPUBOKKI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18746-63-9 | |

| Record name | Diammonium hexachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.